![molecular formula C25H32O4 B564741 Hippospongin CAS No. 103538-55-2](/img/structure/B564741.png)
Hippospongin
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Overview
Description
Hippospongin is a natural product found in Spongionella and Hippospongia with data available.
Scientific Research Applications
Furanoterpenes in Marine Sponges
Hippospongins A-F are notable compounds isolated from the marine sponge Hippospongia sp. These furanoterpenes exhibit unique structural features, bridging the gap between C21 furanoterpenes and their C25 tetronic acid precursors. Detailed spectroscopic analysis has been crucial in elucidating their structures (Rochfort, Atkin, Hobbs, & Capon, 1996).
Biomimetic Applications
A novel approach involving the marine sponge Hippospongia communis led to the development of a unique hematite-spongin composite. This composite demonstrated potential as an anode material in capacitors, indicating its utility in energy storage devices (Szatkowski et al., 2015).
Antimicrobial Properties
Hippospongia communis skeletons have been used as adsorbents for sodium copper chlorophyllin, resulting in a functional hybrid material with antimicrobial activity. This novel application showcases the potential of sponge-based materials in antibacterial treatments (Norman et al., 2016).
Anti-allergic Diterpenoids
Hipposponlachnins A and B, derived from the marine sponge Hippospongia lachne, exhibit potent anti-allergic activities. These compounds, with an unusual tetracyclo tetradecane ring system, have shown inhibitory effects on β-hexosaminidase release and pro-inflammatory cytokine production in cell models (Hong et al., 2017).
Antifungal Polyketide
Hippolachnin A, another compound from Hippospongia lachne, is a polyketide with significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Trichophyton rubrum. This highlights its potential in antifungal therapeutics (Piao et al., 2013).
properties
CAS RN |
103538-55-2 |
---|---|
Product Name |
Hippospongin |
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.527 |
IUPAC Name |
3-hydroxy-4-methyl-2-[(6E,8E)-6-methyl-9-(7-methyl-5,6-dihydro-4H-1-benzofuran-7-yl)-2-methylidenenona-6,8-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H32O4/c1-17(8-5-9-18(2)16-21-22(26)19(3)24(27)29-21)10-6-13-25(4)14-7-11-20-12-15-28-23(20)25/h6,10,12-13,15,21,26H,2,5,7-9,11,14,16H2,1,3-4H3/b13-6+,17-10+ |
InChI Key |
ZHHNVJQWMQXRSX-DYIFNMLVSA-N |
SMILES |
CC1=C(C(OC1=O)CC(=C)CCCC(=CC=CC2(CCCC3=C2OC=C3)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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